Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

Catalog No.
S3088559
CAS No.
16234-51-8
M.F
C9H9N3S
M. Wt
191.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

CAS Number

16234-51-8

Product Name

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

IUPAC Name

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine

Molecular Formula

C9H9N3S

Molecular Weight

191.25

InChI

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12)

InChI Key

OQYQTVLTXWHLCJ-UHFFFAOYSA-N

SMILES

C=CCNC1=NC=NC2=C1SC=C2

solubility

not available

Synthetic Chemistry

Application Summary: Thieno[3,2-d]pyrimidin-4-amines are used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and 4a-d as well as the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .

Method of Application: The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Results or Outcomes: The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Medicinal Chemistry

Application Summary: Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Method of Application: The compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was tested against various mycobacterial strains in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .

Results or Outcomes: N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .

Synthetic Chemistry: Thieno[3,4-b]pyridine Derivatives

Application Summary: Thieno[3,2-d]pyrimidin-4-amines can be used to prepare thieno[3,4-b]pyridine derivatives .

Method of Application: The synthesis involves heating β-keto amide derivatives with potassium carbonate in ethanol or ethylene glycol .

Results or Outcomes: The process yields thieno[3,4-b]pyridine derivatives .

Antitumor Activity

Application Summary: Some thieno[3,2-d]pyrimidin-4-amines have shown pronounced antitumor activity .

Method of Application: The newly synthesized compounds were evaluated in vitro for their potential antitumor activity .

Results or Outcomes: The biological tests revealed that the compound activity depended mostly on the nature of the amine fragments .

Synthetic Chemistry: Thienopyrimidine-2,4-diones

Application Summary: Thieno[3,2-d]pyrimidin-4-amines can be used to prepare thienopyrimidine-2,4-diones .

Method of Application: The synthesis involves heating β-keto amide derivatives with pyrrolidine in toluene using calcium chloride as a desiccant .

Results or Outcomes: The process yields thienopyrimidine-2,4-diones .

Antitumor Activity: Structure-Activity Relationships

Application Summary: Some thieno[3,2-d]pyrimidin-4-amines have shown pronounced antitumor activity. A study of the structure−activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .

Results or Outcomes: The biological tests evidenced that some of them showed pronounced antitumor activity .

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a heterocyclic compound characterized by a thieno-pyrimidine framework. This compound features a thieno[3,2-d]pyrimidine core, which consists of a fused thiophene and pyrimidine ring, and an amino group at the 4-position. The substituent N-2-propen-1-yl indicates the presence of a propenyl group attached to the nitrogen atom. This structure contributes to its potential biological activity and chemical reactivity.

Due to their nucleophilic and electrophilic sites. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles when reacted with suitable electrophiles.
  • Condensation Reactions: It can participate in condensation reactions, potentially forming larger molecular frameworks.

Compounds related to thieno[3,2-d]pyrimidin-4-amine exhibit significant biological activities. Research indicates that these compounds may possess:

  • Antiviral Properties: They have shown inhibitory effects against various viruses, including hepatitis C virus replication.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell lines by targeting specific kinases involved in cell proliferation.
  • Antimicrobial Effects: Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities.

The synthesis of thieno[3,2-d]pyrimidin-4-amine can be achieved through several methods:

  • Multi-component Reactions: A notable method involves a catalytic four-component reaction that combines ketones, ethyl cyanoacetate, sulfur, and formamide. This method is efficient and environmentally friendly, yielding high purity products without extensive purification steps .
  • Traditional Synthetic Routes: Conventional methods may involve multiple steps including Knoevenagel condensation followed by cyclization reactions .
  • Green Chemistry Approaches: Recent advancements focus on reducing waste and improving yield through greener synthetic pathways that utilize less hazardous reagents .

Thieno[3,2-d]pyrimidin-4-amine and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, they are explored as potential drug candidates for treating viral infections and cancers.
  • Material Science: Their unique chemical properties make them suitable for developing new materials with specific electronic or optical characteristics.

Research into the interactions of thieno[3,2-d]pyrimidin-4-amine with biological targets has revealed:

  • Protein Binding Studies: These compounds can bind to specific proteins involved in disease pathways, which is crucial for drug design.
  • Mechanistic Studies: Understanding the mechanism of action at the molecular level helps in optimizing these compounds for better efficacy and selectivity.

Several compounds share structural similarities with thieno[3,2-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameStructureUnique Features
Thieno[2,3-d]pyrimidin-4(3H)-oneStructureExhibits distinct pharmacological profiles; often used as a scaffold in drug development.
Thiazolo[5,4-d]pyrimidineStructureShows different biological activities; particularly effective against certain bacterial strains.
Pyrido[3,4-b]pyrimidineStructureKnown for its role in anti-inflammatory responses; has different substitution patterns affecting activity.

These comparisons highlight the unique aspects of thieno[3,2-d]pyrimidin-4-amine in terms of its structural attributes and biological potential.

XLogP3

1.8

Dates

Last modified: 04-14-2024

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